molecular formula C12H17NO B1587980 4-(Cyclohexyloxy)aniline CAS No. 39905-48-1

4-(Cyclohexyloxy)aniline

Cat. No.: B1587980
CAS No.: 39905-48-1
M. Wt: 191.27 g/mol
InChI Key: SNTDJOBXSWWDSN-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)aniline is an organic compound with the molecular formula C12H17NO. It is characterized by the presence of an aniline group substituted with a cyclohexyloxy group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Cyclohexyloxy)aniline can be synthesized through several methods. One common approach involves the reaction of bromocyclohexane with 1-(cyclohexyloxy)-4-nitrobenzene, followed by reduction of the nitro group to an amine . The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration of benzene derivatives followed by catalytic hydrogenation. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(Cyclohexyloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Cyclohexyloxy)aniline exerts its effects involves interactions with various molecular targets. The aniline group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclohexyloxy group can modulate the compound’s hydrophobicity and overall chemical reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohexyloxy)aniline is unique due to the presence of the bulky cyclohexyloxy group, which can influence its steric and electronic properties. This makes it distinct from other aniline derivatives and can result in different reactivity and applications .

Properties

IUPAC Name

4-cyclohexyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTDJOBXSWWDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388607
Record name 4-(cyclohexyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39905-48-1
Record name 4-(cyclohexyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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